3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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Overview
Description
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic ketene acetal. This compound is known for its unique structure, which includes a spiro linkage between two tetraoxaspiro rings. It is a reactive bifunctional monomer that forms biodegradable polyorthoesters by polyaddition with α,ω-diols .
Preparation Methods
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is prepared through a rearrangement reaction of its isomeric allyl acetal, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This exothermic reaction occurs spontaneously with complete conversion . For industrial production, the rearrangement is carried out at elevated temperatures in the presence of catalysts. The reaction can be performed in an alkaline medium using reagents such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine . Photochemical methods using UV irradiation in the presence of iron pentacarbonyl as a catalyst and triethylamine in boiling pentane are also employed . The crude product obtained after the rearrangement reaction and vacuum distillation must be recrystallized several times from pentane to achieve purities sufficient for use as a monomer .
Chemical Reactions Analysis
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound is reactive towards electrophilic agents and shows a strong tendency for cationic polymerization.
Common reagents used in these reactions include n-butyllithium, potassium tert-butoxide, and iron pentacarbonyl . Major products formed from these reactions include polyorthoesters, which are used in various applications .
Scientific Research Applications
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its reactivity towards electrophilic agents and its tendency for cationic polymerization . The compound forms polyorthoesters through polyaddition with α,ω-diols, which are then used in various applications .
Comparison with Similar Compounds
3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other similar compounds such as:
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This isomeric allyl acetal is used as a precursor in the synthesis of this compound.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound contains two phosphorus atoms and can be used as an antioxidant and reducing agent.
The uniqueness of this compound lies in its ability to form biodegradable polyorthoesters, which have significant applications in drug delivery and biodegradable materials .
Properties
CAS No. |
5703-82-2 |
---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,9-diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O4/c1-5-11(3)14-7-13(8-15-11)9-16-12(4,6-2)17-10-13/h5-10H2,1-4H3 |
InChI Key |
RXHIZBRUSCIQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC2(CO1)COC(OC2)(C)CC)C |
Origin of Product |
United States |
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